bromozinc(1+);hexane

Description

Historical Development of Organozinc Reagents in Organic Synthesis

The field of organometallic chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc, by heating ethyl iodide with zinc metal. wikipedia.orgacs.org This discovery was a cornerstone in the development of the theory of valence. digitellinc.com Throughout the latter half of the 19th century, chemists like Aleksandr Mikhailovich Zaitsev and his student Sergei Nikolaevich Reformatskii pioneered the use of organozinc reagents in crucial synthetic transformations, including the synthesis of alcohols and the enduring Reformatsky reaction, which utilizes an α-halocarboxylate ester with zinc to form a β-hydroxy ester. digitellinc.com Despite these early advances, the discovery of the more reactive Grignard reagents pushed organozinc compounds into the background for many years. oup.com

Contemporary Significance of Organozinc Compounds as Synthetic Tools

In modern organic chemistry, organozinc reagents have re-emerged as highly important synthetic tools. researchgate.net Their resurgence is largely due to their moderate reactivity, which translates to a high degree of functional group tolerance compared to their Grignard and organolithium counterparts. acs.orgresearchgate.net This property allows for the synthesis of complex molecules containing sensitive functional groups such as esters, nitriles, and ketones without the need for extensive protecting group strategies. wikipedia.orgnih.gov They are now widely used in a variety of reactions, including additions to carbonyls, cyclopropanations, and, most notably, in transition metal-catalyzed cross-coupling reactions. researchgate.netuni-muenchen.de

Specific Role of Alkylzinc Bromides in Modern Synthetic Chemistry

Alkylzinc halides (RZnX), and specifically alkylzinc bromides, represent a synthetically valuable subclass of organozinc reagents. They are key intermediates in numerous carbon-carbon bond-forming reactions, with the Negishi cross-coupling being a prominent example. wikipedia.orguni-muenchen.de The use of alkylzinc bromides is advantageous because they can often be prepared directly from the corresponding alkyl bromide and zinc metal. organic-chemistry.org Their lower reactivity compared to Grignards makes them more selective and tolerant of various functionalities. researchgate.net Recent advancements have established efficient catalytic systems for the coupling of secondary alkylzinc halides with a range of aryl and heteroaryl halides, overcoming previous challenges like β-hydride elimination. nih.govorganic-chemistry.orgacs.org

Overview of Research Trajectories for 1-Methylpentylzinc Bromide

Research involving 1-methylpentylzinc bromide is primarily application-focused, situating it as a representative secondary alkylzinc reagent for demonstrating new synthetic methodologies. Its use is documented in palladium-catalyzed cross-coupling reactions and as a nucleophile in addition reactions. acs.orggoogle.com Much of the available information comes from its inclusion in studies that explore the broader scope of secondary alkylzinc reagents in reactions like the Negishi coupling or copper-catalyzed additions. nih.govacs.org It is often prepared in situ from 2-bromohexane (B146007) and utilized directly, highlighting its role as a practical, rather than an isolated and extensively characterized, synthetic intermediate.

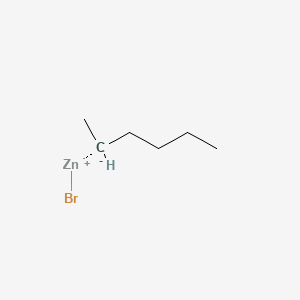

Structure

2D Structure

Properties

IUPAC Name |

bromozinc(1+);hexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVKRKNQBLNDDQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[CH-]C.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409386 | |

| Record name | Bromozinc(1+) hexan-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-13-3 | |

| Record name | Bromozinc(1+) hexan-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 312693-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 1 Methylpentylzinc Bromide

Chemical Structure and Molecular Formula

1-Methylpentylzinc bromide is an organometallic compound featuring a covalent bond between a secondary carbon atom of a hexyl chain and a zinc atom, which is also bonded to a bromine atom.

Interactive Data Table: Structural and Molecular Information

| Property | Value |

|---|---|

| IUPAC Name | bromo(1-methylpentyl)zinc |

| CAS Number | 312693-13-3 |

| Molecular Formula | C6H13BrZn |

| Canonical SMILES | CCCCC(C)[Zn]Br |

Molecular Weight and Physical State

The compound's molecular weight and typical physical form are summarized below. It is most commonly supplied and used as a solution.

Interactive Data Table: Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 230.46 g/mol | americanchemicalsuppliers.com |

| Physical State | Typically handled as a 0.5 M solution in Tetrahydrofuran (THF) | chembuyersguide.comsigmaaldrich.comfishersci.se |

| Appearance | Solution | lookchemicals.com |

Solubility Characteristics

1-Methylpentylzinc bromide is prepared and utilized in ethereal solvents, indicating good solubility in these media. Tetrahydrofuran (THF) is the most common solvent for its preparation and subsequent reactions, ensuring a homogeneous reaction medium. chembuyersguide.comsigmaaldrich.comfishersci.se Its solubility in polar aprotic solvents like dimethylacetamide (DMA) has also been demonstrated for the synthesis of related alkylzinc bromides. organic-chemistry.org

Spectroscopic Data (NMR, IR, Mass Spectrometry)

Detailed spectroscopic characterization of isolated 1-methylpentylzinc bromide is not widely published, as it is typically generated and used in solution. However, data for products derived from it are available. For instance, in a patent describing the synthesis of 2-aminoquinoline (B145021) derivatives, the product formed from a Negishi coupling involving 1-methylpentylzinc bromide was characterized by ¹H NMR, showing characteristic signals for the incorporated 1-methylpentyl group. google.com General characterization of related organozinc complexes has been achieved through methods like ¹H NMR, IR spectroscopy, and single-crystal X-ray crystallography. ichf.edu.plresearchgate.net

Fundamental Reactivity and Reaction Pathways of 1 Methylpentylzinc Bromide

Comparative Reactivity Profile within Organometallic Reagents

Organozinc compounds, including 1-methylpentylzinc bromide, occupy a unique niche in the landscape of organometallic reagents due to their moderate reactivity. wikipedia.orgfishersci.ca This characteristic distinguishes them from more reactive counterparts like Grignard and organolithium reagents, offering specific advantages in chemical synthesis. fishersci.caresearchgate.net The carbon-zinc bond is less polar than the carbon-magnesium or carbon-lithium bond, resulting in a less nucleophilic carbon atom. fishersci.ca

A significant advantage of organozinc reagents such as 1-methylpentylzinc bromide is their enhanced chemoselectivity compared to Grignard reagents. wikipedia.orgresearchgate.net Grignard reagents are highly reactive and tend to react with a wide range of electrophilic functional groups, sometimes leading to a lack of selectivity in complex molecules. masterorganicchemistry.comsigmaaldrich.com For instance, Grignard reagents will readily add to esters, aldehydes, and ketones. masterorganicchemistry.com

In contrast, the lower reactivity of organozinc reagents allows them to selectively react with more reactive electrophiles while leaving less reactive functional groups intact. wikipedia.org For example, organozinc reagents are known to be less reactive towards esters, which often allows for the selective targeting of other functional groups within the same molecule. wikipedia.org This attribute is particularly valuable in the synthesis of complex molecules where preserving certain functional groups is crucial. researchgate.net The Fukuyama coupling, for instance, utilizes the mild reactivity of organozinc reagents to couple with thioesters to form ketones, a reaction that is tolerant of other functional groups like esters and aromatic halides. wikipedia.org

The following table provides a comparative overview of the reactivity of organozinc reagents versus Grignard reagents with common functional groups.

| Functional Group | Reactivity with Grignard Reagents (R-MgX) | Reactivity with Organozinc Reagents (R-ZnX) |

| Aldehydes | High | High |

| Ketones | High | Moderate to High |

| Esters | High (double addition often occurs) | Low to Moderate (often requires catalysis) |

| Nitriles | High | Moderate |

| Amides | High (deprotonation) | Low (generally unreactive) |

| Carboxylic Acids | High (acid-base reaction) | High (acid-base reaction) |

This table provides a general comparison. Actual reactivity can be influenced by specific substrates, reaction conditions, and the presence of catalysts or additives.

Elementary Steps in Organozinc Reaction Mechanisms

The reactions of 1-methylpentylzinc bromide, like other organozinc halides, proceed through a series of fundamental mechanistic steps.

In solution, organozinc halides such as 1-methylpentylzinc bromide exist in a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.orgwikipedia.org This equilibrium involves the disproportionation of the organozinc halide (RZnX) into a dialkylzinc species (R₂Zn) and a zinc halide (ZnX₂). wikipedia.orglibretexts.org

2 RZnX ⇌ R₂Zn + ZnX₂

A key feature of organozinc chemistry is the ability of organozinc reagents to undergo transmetalation with transition metal catalysts, most notably palladium and nickel. wikipedia.orglibretexts.org This process is a fundamental step in many important cross-coupling reactions, such as the Negishi coupling. wikipedia.org In a typical catalytic cycle, the organozinc reagent transfers its organic group to the transition metal center, which has already undergone oxidative addition with an organic halide. uni-muenchen.delibretexts.org

The general steps in a Negishi coupling are:

Oxidative Addition: The active Pd(0) or Ni(0) catalyst reacts with an organic halide (R'-X) to form an organometallic intermediate. libretexts.org

Transmetalation: The organozinc reagent (1-methylpentylzinc bromide) transfers its 1-methylpentyl group to the transition metal center, displacing the halide. uni-muenchen.de

Reductive Elimination: The two organic groups on the transition metal center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active catalyst. libretexts.org

This process allows for the formation of new carbon-carbon bonds with high efficiency and selectivity under mild conditions. eie.grmdpi.com

While less nucleophilic than their Grignard counterparts, organozinc reagents like 1-methylpentylzinc bromide still exhibit nucleophilic character. fishersci.cawikipedia.org The carbon atom bonded to zinc carries a partial negative charge and can attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. libretexts.orgwikipedia.org

This nucleophilic addition, often referred to as a 1,2-addition, results in the formation of a new carbon-carbon bond and, after workup, an alcohol. youtube.comorganic-chemistry.org The reaction proceeds via a tetrahedral intermediate. youtube.com The reactivity of organozinc reagents in these additions can be significantly enhanced by the presence of additives like magnesium chloride (MgCl₂), which can activate the carbonyl group. organic-chemistry.org

Catalytic Applications of 1 Methylpentylzinc Bromide in Carbon Carbon Bond Formation

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful strategy for the creation of C-C bonds. libretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, facilitated by a palladium or nickel catalyst. wikipedia.org

The Negishi cross-coupling reaction, a Nobel Prize-recognized transformation, is a versatile method for forming C-C bonds by reacting an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.orglibretexts.org This reaction is noted for its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

1-Methylpentylzinc bromide, as a secondary alkylzinc halide, can be effectively coupled with a variety of aryl and vinyl halides through Negishi cross-coupling. nih.govnih.gov These reactions are crucial for synthesizing alkyl-substituted aromatic and olefinic compounds.

An efficient palladium-catalyzed method has been developed for the Negishi coupling of secondary alkylzinc halides, including by extension 1-methylpentylzinc bromide, with a wide range of aryl bromides and activated aryl chlorides. nih.gov This process is particularly valuable as the coupling of secondary C(sp³)-hybridized organometallics with aryl halides has been less extensively studied compared to their sp²-hybridized counterparts. nih.gov The success of these reactions often hinges on the choice of ligand, which can suppress undesired side reactions like β-hydride elimination. nih.gov For instance, the use of specialized phosphine (B1218219) ligands allows for the efficient coupling of various cyclic and acyclic secondary alkylzinc reagents with aryl bromides and activated chlorides. nih.gov

Similarly, the coupling of organozinc reagents with vinyl halides provides a direct route to substituted alkenes. nih.govresearchgate.net Nickel-catalyzed cross-electrophile coupling methods have proven effective for the reaction of vinyl bromides with alkyl halides, suggesting a viable pathway for the corresponding Negishi coupling with 1-methylpentylzinc bromide. nih.gov These reactions can proceed with high stereoretention, which is critical when the stereochemistry of the vinyl group needs to be preserved. nih.gov

| Organozinc Reagent | Coupling Partner | Catalyst System | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| sec-Alkylzinc Halide | Aryl Bromide | Pd(OAc)₂ / CPhos | Alkyl-Aryl | Efficient coupling with sterically demanding aryl bromides. | nih.gov |

| sec-Alkylzinc Halide | Aryl Chloride (activated) | Pd(OAc)₂ / CPhos | Alkyl-Aryl | Successful coupling with activated aryl chlorides. | nih.gov |

| Organozinc Reagent | Vinyl Bromide | Nickel Catalyst | Alkyl-Vinyl | High yields and good stereoretention are achievable. | nih.gov |

Both palladium and nickel complexes are widely used to catalyze Negishi cross-coupling reactions. wikipedia.org Palladium catalysts are generally praised for their high functional group tolerance and broad applicability, often providing excellent yields. mdpi.comsigmaaldrich.com A variety of palladium sources, such as Pd(OAc)₂ and Pd₂(dba)₃, can be used in conjunction with phosphine ligands to form the active catalytic species. organic-chemistry.org

Nickel catalysts, while also effective, can sometimes offer different reactivity and selectivity profiles compared to palladium. d-nb.infoillinois.edu They are often a more cost-effective option. sigmaaldrich.com Nickel catalysts can exist in various oxidation states (e.g., Ni(0), Ni(II)) and can be generated in situ from precursors like Ni(acac)₂. wikipedia.org The choice between palladium and nickel can depend on the specific substrates being coupled and the desired reaction conditions. d-nb.info For instance, nickel catalysis can be particularly effective in couplings involving aryl chlorides, which are often less reactive than the corresponding bromides or iodides. organic-chemistry.org

| Catalyst Metal | Common Precursors | Typical Ligands | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Triphenylphosphine, dppe, CPhos | High functional group tolerance, high yields. | wikipedia.orgmdpi.comsigmaaldrich.com |

| Nickel | Ni(acac)₂, NiCl₂(dppp), Ni(COD)₂ | Triphenylphosphine, N-heterocyclic carbenes (NHCs) | Cost-effective, effective for less reactive chlorides. | wikipedia.orgsigmaaldrich.com |

Decarboxylative cross-coupling reactions have emerged as a powerful alternative to traditional methods that use pre-formed organometallic reagents. chemrxiv.orgnih.gov In these reactions, a carboxylic acid is used as a readily available and stable precursor to a carbon nucleophile. chemrxiv.org While direct decarboxylative Negishi couplings involving 1-methylpentylzinc bromide are not explicitly detailed, the principles of decarboxylative C(sp³)-C(sp²) bond formation are relevant. chemrxiv.org

These reactions often proceed through the formation of a carbon-centered radical via the decarboxylation of a redox-active ester derived from the carboxylic acid. chemrxiv.org This radical can then engage in a catalytic cycle with a nickel or palladium complex to form the cross-coupled product. chemrxiv.orgnih.gov This approach avoids the direct preparation and handling of potentially sensitive organometallic reagents. nih.gov

Beyond organic halides, other electrophilic partners can be used in cross-coupling reactions. Carboxylic acid derivatives, such as anhydrides, represent a class of such partners.

Carboxylic anhydrides can react with organometallic reagents, including organozinc compounds, to form ketones. While less common than couplings with halides, these reactions provide a direct route to ketone synthesis. The reaction of an organozinc reagent with a carboxylic anhydride (B1165640) would proceed via nucleophilic acyl substitution, where the alkyl group from the organozinc compound attacks one of the carbonyl carbons of the anhydride, leading to the formation of a ketone and a carboxylate salt. uobasrah.edu.iq

While specific examples detailing the reaction of 1-methylpentylzinc bromide with carboxylic anhydrides are not prevalent in the reviewed literature, the general reactivity of organozinc reagents suggests this transformation is feasible. The acylation of olefins with carboxylic anhydrides, often catalyzed by Lewis acids, demonstrates the electrophilic nature of anhydrides and their susceptibility to attack by carbon nucleophiles. okstate.edu

Cross-Coupling with Acid Derivatives

Reactions with Acid Chlorides

The reaction of organozinc reagents, such as 1-methylpentylzinc bromide, with acid chlorides (also known as acyl chlorides) is a fundamental method for the formation of ketones. This nucleophilic acyl substitution reaction is a powerful tool in organic synthesis. The general mechanism involves the nucleophilic attack of the carbanionic carbon from the organozinc compound onto the electrophilic carbonyl carbon of the acid chloride. pressbooks.pubebsco.com This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group, which results in the formation of a ketone. pressbooks.pub

Unlike more reactive organometallic reagents like Grignard or organolithium reagents, organozinc compounds are generally less reactive. This chemoselectivity allows the reaction to stop at the ketone stage without significant further addition to the newly formed carbonyl group to produce a tertiary alcohol. pressbooks.pub To facilitate this transformation, the reaction is often catalyzed. For instance, the Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction, is a versatile method for this purpose, effectively coupling organozinc compounds with various organic halides, including acid chlorides. organic-chemistry.org

In this context, R' would be the 1-methylpentyl group. The reaction provides a direct route to ketones bearing a secondary alkyl chain.

Copper-Catalyzed Carbon-Carbon Bond Formations

Copper-catalyzed cross-coupling reactions have become a staple in organic synthesis for forming carbon-carbon bonds, and they are applicable to organozinc reagents like 1-methylpentylzinc bromide. rsc.orgrsc.org These reactions are often advantageous due to the lower cost and toxicity of copper compared to palladium. rsc.org Copper catalysts are effective in coupling a wide range of organoboranes and organozinc reagents with aryl and heteroaryl bromides. rsc.orgrsc.org

In a typical copper-catalyzed cross-coupling, such as a variation of the Negishi coupling, the organozinc reagent undergoes transmetalation with a copper(I) salt to form a copper-organo intermediate. This intermediate then reacts with an organic halide. While early methods focused on aryl iodides, recent advancements have enabled the use of less reactive but more common aryl bromides, particularly those that are electron-deficient or heterocyclic. rsc.org The use of specific ligands can enhance the efficiency and scope of these reactions. magtech.com.cn For example, the conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a key C-C bond-forming reaction where copper catalysts, in conjunction with chiral ligands, can achieve high stereoselectivity. pnas.org

Table 1: Examples of Copper-Catalyzed Cross-Coupling Reactions

| Nucleophile | Electrophile | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| Organozinc Reagent | Aryl Bromide | Cu(I)/Diphosphine | Aryl-Alkyl Compound | pnas.org |

| Organoborane | Heteroaryl Bromide | XantphosCuCl | Aryl-Alkyl Compound | rsc.org |

Enantioselective Catalytic Transformations

Asymmetric Alkylation and Arylation Reactions

Asymmetric alkylation and arylation are crucial transformations for synthesizing chiral molecules. The use of organozinc reagents like 1-methylpentylzinc bromide in these reactions allows for the creation of stereogenic centers with high enantiomeric control. wiley-vch.de Catalytic asymmetric alkylation of prochiral enolates is a primary method for generating α-quaternary stereocenters. wiley-vch.deucla.edu For example, chromium salen complexes have been successfully used to catalyze the asymmetric alkylation of tributyltin enolates with various alkyl halides, yielding products with quaternary carbon centers in high enantioselectivity. princeton.edu

Asymmetric arylation often involves the addition of an arylzinc reagent to an aldehyde or ketone in the presence of a chiral ligand, producing enantioenriched secondary or tertiary alcohols. orgsyn.orgscielo.br Significant progress has been made in the catalytic asymmetric addition of organozinc reagents to aldehydes using chiral amino alcohols as ligands, achieving excellent enantiomeric excess for a wide range of substrates. scielo.br Nickel-catalyzed methods have also been developed for the asymmetric arylation of α-haloketones with arylzinc reagents, providing α-arylketones with tertiary stereocenters under mild conditions. nih.gov This stereoconvergent process can transform a racemic starting material into a single, highly enantioenriched product. nih.gov

Development and Application of Chiral Ligands (e.g., P-P, P-N ligands, Josiphos)

The success of enantioselective catalysis heavily relies on the design and application of chiral ligands. For reactions involving organozinc reagents, bidentate phosphine ligands (P-P) and mixed phosphine-nitrogen ligands (P-N) are particularly prominent. nih.gov

Josiphos ligands , a class of chiral ferrocenyl diphosphines (P-P), are highly effective in various asymmetric transformations. pnas.org Originally developed for hydrogenation reactions, their application has expanded to copper-catalyzed conjugate additions and palladium-catalyzed cross-coupling reactions. pnas.orgresearchgate.net For instance, palladium complexes with Josiphos ligands can catalyze the enantioselective arylation of succinic anhydrides with diarylzinc reagents, achieving enantioselectivities greater than 95%. nih.gov In copper-catalyzed systems, Josiphos derivatives have shown moderate to excellent enantioselectivities in the conjugate addition of dialkylzinc and Grignard reagents to cyclic enones. pnas.orgresearchgate.net

P-N ligands are also instrumental, particularly in rhodium-catalyzed reactions. Rhodium complexes with chiral P-N ligands have been identified as competent catalysts for the enantioselective addition of organozinc reagents to anhydrides. nih.gov These catalysts are often effective with in-situ generated organozinc reagents, which can be challenging for other catalytic systems. nih.gov

The selection of the ligand is critical, as its steric and electronic properties directly influence the stereochemical outcome of the reaction by creating a specific chiral environment around the metal center. researchgate.net

Chiral Metal Complexes in Asymmetric Induction (e.g., Palladium, Rhodium, Nickel)

The choice of transition metal is central to designing effective asymmetric catalytic systems for organozinc reagents.

Palladium: Palladium-catalyzed asymmetric cross-coupling is a cornerstone of modern organic synthesis. organic-chemistry.org Chiral palladium complexes, often employing diphosphine ligands like Josiphos, are used for the enantioselective cross-coupling of organozinc reagents with various electrophiles, including anhydrides and organic halides. nih.govndl.go.jp These reactions can create sp3-hybridized carbon stereocenters with high control. nih.gov

Rhodium: Rhodium catalysts have proven highly effective for asymmetric 1,4-addition reactions using organozinc reagents. acs.orgnih.gov Chiral rhodium-diphosphine complexes, such as those with BINAP, can catalyze the highly enantioselective arylation of α,β-unsaturated ketones and piperidones. acs.org Rhodium catalysis is also suitable for the alkylative desymmetrization of meso-anhydrides with sp³ organozinc reagents, providing syn-deoxypolypropionates in excellent yields and enantioselectivities. thieme-connect.de

Nickel: Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for asymmetric cross-coupling. caltech.edu Chiral nickel complexes are particularly effective in stereoconvergent reactions of racemic starting materials. nih.govnih.gov For instance, a nickel catalyst with a Pybox ligand can achieve the asymmetric cross-coupling of racemic secondary allylic chlorides or propargylic halides with organozinc reagents, producing chiral products with high regio- and enantioselectivity. nih.govnih.govorganic-chemistry.org These methods tolerate a wide array of functional groups and often utilize commercially available catalyst components. nih.govnih.gov

Table 2: Chiral Metal Complexes in Asymmetric Reactions with Organozinc Reagents

| Metal | Chiral Ligand Type | Reaction Type | Product | Reference(s) |

|---|---|---|---|---|

| Palladium | Josiphos (P-P) | Cross-coupling with anhydride | Enantioenriched Ketoacid | nih.gov |

| Rhodium | BINAP (P-P) | 1,4-Addition to enone | β-Chiral Ketone | acs.org |

| Nickel | Pybox (N,N) | Cross-coupling with propargylic halide | Chiral Alkyne | nih.gov |

Diastereoselective Approaches in Organozinc-Mediated Reactions

Diastereoselective reactions aim to control the relative configuration of multiple stereocenters created in a single transformation. Organozinc reagents are widely used in such approaches, particularly in additions to carbonyls and imines containing existing stereocenters.

One common strategy is chelation control, where a Lewis acid coordinates to both the substrate and the reagent, directing the nucleophilic attack from a specific face. For instance, the addition of organozinc reagents to β-silyloxy aldehydes can be directed by an alkyl zinc triflate to afford chelation-controlled products with high diastereoselectivity (dr ratios from 6:1 to >20:1). nih.gov This provides an alternative to using stoichiometric chiral auxiliaries to control the stereochemical outcome. nih.gov

Similarly, diastereoselective additions to chiral α-imino esters have been achieved. researchgate.net Pre-complexation of the imino ester with zinc bromide followed by the addition of an organozinc reagent occurs with high regioselectivity and diastereoselectivity, with the best results often obtained using phenylglycinol methyl ether as the chiral inductor. researchgate.net Furthermore, tandem reactions involving organozinc species can create multiple adjacent stereocenters with high diastereocontrol in a single process. rsc.org These methods are valuable for the efficient construction of complex molecules with defined three-dimensional structures. rsc.org

Mechanistic and Theoretical Investigations of 1 Methylpentylzinc Bromide Reactivity

Kinetic Studies of Organozinc-Mediated Reactions

The formation of organozinc reagents, such as 1-methylpentylzinc bromide, from the direct insertion of zinc metal into an organic halide is a two-step process:

Oxidative addition: The initial step involves the formation of a surface organozinc intermediate. nih.gov

Solubilization: The surface intermediate is then solubilized to form the organozinc reagent in solution. nih.gov

Kinetic experiments, often monitored by techniques like NMR spectroscopy, can quantify the rate of formation of the soluble organozinc species. nih.gov For instance, the rate of reaction can be determined by monitoring the disappearance of the starting alkyl halide or the appearance of the organozinc product over time. msu.edu In some cases, reactions are designed to follow pseudo-first-order kinetics by using a high concentration of one reactant, which simplifies the determination of the kinetic order for the other reactants. iastate.edu

For cross-coupling reactions involving secondary alkylzinc halides, kinetic analysis has revealed that the rate-limiting step can be the single electron transfer process. nih.gov Furthermore, kinetic isotope effect studies can provide deeper insights. For example, variations in kinetic isotope effects with changes in reactant concentrations can strongly support a multi-step mechanism over a single-step process. mcmaster.ca

Below is a table summarizing the general steps and influencing factors in organozinc-mediated reactions as inferred from kinetic studies.

| Step | Description | Factors Influencing Rate |

| 1. Oxidative Addition | Formation of a surface-bound organozinc species from the organic halide and zinc metal. | Solvent polarity, nature of the organic halide. |

| 2. Solubilization | Release of the organozinc species from the metal surface into the solution. | Presence of salt additives (e.g., LiCl), solvent. |

| 3. Transmetalation (in cross-coupling) | Transfer of the organic group from zinc to a transition metal catalyst (e.g., Palladium). | Ligand on the catalyst, nature of the organozinc reagent. |

| 4. Reductive Elimination (in cross-coupling) | Formation of the final carbon-carbon bond from the transition metal complex. | Ligand on the catalyst, electronic properties of the coupling partners. |

Elucidation of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are often challenging but provide invaluable information about a reaction's pathway. fiveable.meyoutube.com In organozinc chemistry, intermediates can be highly reactive and present in low concentrations. nih.gov

Reaction Intermediates:

Surface Organozinc Species: As established in kinetic studies, the first key intermediate in the formation of organozinc reagents from zinc metal is a species adsorbed on the zinc surface. nih.gov

Solvated Organozinc Reagents: In solution, organozinc halides like 1-methylpentylzinc bromide can exist in equilibrium with diorganozinc species (R₂Zn) and zinc dihalides (ZnBr₂), a relationship known as the Schlenk equilibrium. wikipedia.org The position of this equilibrium is influenced by the solvent and the presence of salt additives. nih.govescholarship.org

"Ate" Complexes: In the presence of salts like lithium chloride, more complex and soluble "ate" complexes, such as RZnX·LiCl, can form. nih.gov

Transition Metal Complexes: In catalyzed reactions like the Negishi coupling, intermediates involve the organozinc reagent coordinated to the transition metal catalyst (e.g., a palladium complex). chemrxiv.orgchinesechemsoc.org

Transition States: The transition state is the highest energy point along the reaction coordinate. fiveable.me Its structure determines the reaction's activation energy and, consequently, its rate.

In Conjugate Addition: For the uncatalyzed conjugate addition of organozinc halides to enones, computational studies have proposed a transition state involving two organozinc moieties, which is stabilized by coordinating solvents like 1,2-dimethoxyethane (B42094) (DME). unipi.itrsc.orgrsc.org

In Asymmetric Catalysis: In copper-catalyzed asymmetric conjugate additions, a highly ordered transition state has been suggested where the phosphorus and nitrogen atoms of a chiral ligand coordinate to the copper and zinc atoms, respectively. organic-chemistry.org For certain allylation reactions, the transition state involves a dimeric zinc salt where the aldehyde is activated by coordination to two Lewis acidic zinc centers. acs.org

In Negishi Coupling: For the Negishi cross-coupling of secondary alkylzinc reagents, the enantioselectivity is determined in the transmetalation step. The transition state involves the interaction of the chiral ligand on the palladium catalyst with the organozinc reagent. chemrxiv.org

The energy profile of a two-step reaction, featuring an intermediate and two transition states, is a common representation for many organozinc reactions. fiveable.me

Role of Additives (e.g., Zinc Bromide, Lithium Bromide) on Reactivity and Selectivity

Additives play a crucial role in modulating the reactivity and selectivity of reactions involving 1-methylpentylzinc bromide and other organozinc reagents. nih.gov

Lithium Bromide (LiBr) and Lithium Chloride (LiCl):

Enhanced Solubilization: The most significant role of lithium halides (LiCl, LiBr) is to accelerate the formation of soluble organozinc reagents. nih.gov They achieve this by facilitating the solubilization of the initial surface-bound organozinc intermediates, rather than accelerating the initial oxidative addition step. nih.govnih.gov This is accomplished through the formation of soluble "ate" complexes. nih.gov

Control of Species in Solution: The presence of lithium salts can influence the Schlenk equilibrium, determining whether monoorganozinc halide or diorganozinc species predominate in solution. nih.govescholarship.org

Prevention of Crystallization: In some applications, additives like lithium bromide can prevent the crystallization of other salts in the reaction mixture, maintaining a homogeneous system. researchgate.net

Zinc Bromide (ZnBr₂):

Autocatalysis: In certain nickel-catalyzed cross-coupling reactions, the in situ generated zinc bromide (ZnBr₂) can act as an autocatalyst. nih.gov It is proposed to activate the benzyl (B1604629) halide coupling partner through a Lewis acid-base interaction, leading to a significant rate enhancement. nih.gov

The table below summarizes the effects of common additives on organozinc reactions.

| Additive | Primary Effect | Mechanistic Role |

| Lithium Chloride (LiCl) | Accelerates formation of soluble organozinc reagent. | Promotes solubilization of surface intermediates via "ate" complex formation. nih.gov |

| Lithium Bromide (LiBr) | Similar to LiCl; can also prevent crystallization. | Facilitates solubilization; maintains solution homogeneity. researchgate.netgoogle.com |

| Zinc Bromide (ZnBr₂) | Can act as an autocatalyst in some cross-couplings. | Activates electrophiles (e.g., alkyl halides) through Lewis acid interaction. nih.gov |

| Trimethylsilyl chloride (TMSCl) | "Activates" zinc metal. | Aids in the solubilization of the organozinc intermediate from the zinc surface. researchgate.net |

Solvent Effects on Organozinc Reactivity and Structure

The choice of solvent is critical as it can profoundly influence reaction rates, selectivity, and even the structure of the organozinc reagent itself. rsc.orgresearchgate.net

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents were historically necessary for the efficient synthesis of organozinc reagents directly from zinc metal. nih.govnih.gov Mechanistic studies have revealed that polar aprotic solvents like DMSO accelerate the first step of organozinc formation: the oxidative addition to create surface intermediates. nih.govnih.govresearchgate.net

Ethereal Solvents (e.g., THF, DME):

Tetrahydrofuran (THF): THF is a very common solvent for organozinc reactions, especially when activating additives like LiCl are used. nih.gov In the absence of such additives, the reaction in THF can be slow, often exhibiting an induction period which may be related to the removal of an passivating oxide layer from the zinc surface. nih.gov

1,2-Dimethoxyethane (DME): In some reactions, such as the uncatalyzed conjugate addition to enones, switching from THF to DME can dramatically increase the reaction rate and yield. unipi.itrsc.org This is attributed to the superior coordinating ability of the bidentate DME, which can stabilize a key transition state involving two organozinc units, thereby lowering the activation energy. unipi.itrsc.orgrsc.org

Solvent Influence on Structure: The solvent directly impacts the structure of the organozinc species in solution. nih.gov For example, the use of DMSO leads to the formation of a distinct RZnI(DMSO) complex, which is observable by NMR spectroscopy. nih.gov The equilibrium between different organozinc species (monoalkyl vs. dialkyl) is also solvent-dependent. escholarship.org

The following table summarizes the observed effects of different solvent types on the formation and reactivity of organozinc reagents.

| Solvent Type | Examples | Effect on Organozinc Formation | Effect on Reactivity |

| Polar Aprotic | DMSO, DMF | Accelerates the initial oxidative addition step to form surface intermediates. nih.govresearchgate.net | Can be crucial for reagent formation in the absence of other activators. nih.gov |

| Ethereal (Monodentate) | THF | Slower formation without additives; efficient with additives like LiCl. nih.gov | Common standard for many organozinc reactions, but can be less effective than bidentate ethers. unipi.it |

| Ethereal (Bidentate) | DME | Can be more effective than THF. | Significantly enhances rates in certain reactions by stabilizing transition states. rsc.orgrsc.org |

| Nonpolar | Toluene, Cyclohexane | Generally poor for direct formation. | Symmetric diorganozinc reagents are soluble due to their linear structure and low dipole moment. wikipedia.org Often used as a co-solvent. organic-chemistry.org |

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the mechanisms of organozinc reactions. nih.govwikipedia.org DFT allows for the calculation of the electronic structure and energies of molecules, intermediates, and transition states, providing insights that are often inaccessible through experimental means alone. mdpi.comumk.pl

Mechanism Elucidation: DFT calculations have been instrumental in explaining experimental observations. For example, in the conjugate addition of organozinc halides to enones, DFT revealed an unexpected mechanism where the coordinating ability of DME stabilizes a dimeric transition state, explaining the dramatic solvent effect compared to THF. unipi.itrsc.orgrsc.org

Rationalizing Stereoselectivity: In palladium-catalyzed enantioconvergent cross-couplings of secondary alkylzinc reagents, DFT calculations have successfully elucidated the enantioselectivity-determining transmetalation step. chemrxiv.orgchinesechemsoc.org These studies can pinpoint the specific interactions between the chiral ligand and the reactants that favor the formation of one enantiomer over the other. chemrxiv.org Similar studies have rationalized the stereoretention observed in other cross-coupling reactions. nih.gov

Predicting Reactivity and Stability: DFT can be used to calculate energy gaps between molecular orbitals (HOMO-LUMO), which relates to the chemical reactivity and stability of different compounds. nih.gov For organozinc complexes, these calculations can help understand their stability and predict their behavior in reactions. chemrxiv.org

Modeling Transition States: DFT is used to model the geometry and energy of transition states. researchgate.net For example, in the copper-catalyzed conjugate addition, theoretical analysis helped propose a highly ordered transition state model that accounts for the observed high enantioselectivity. organic-chemistry.org Calculations can also rationalize why one catalytic pathway is favored over others by comparing the activation energies of different possible transition states. acs.org

The integration of experimental results with DFT calculations provides a powerful approach to building a comprehensive understanding of complex reaction mechanisms involving 1-methylpentylzinc bromide and related organometallic reagents. researchgate.net

Advanced Synthetic Applications and Emerging Research Areas

Tandem Reactions Involving 1-Methylpentylzinc Bromide and Other Organometallics

Tandem reactions, which combine multiple transformations in a single operation, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. rsc.org The compatibility of organozinc reagents with various transition metals and their tolerance of a wide array of functional groups make them ideal candidates for such processes. rsc.org

While specific research detailing tandem reactions involving 1-methylpentylzinc bromide is not extensively documented in the provided results, the general principles of organozinc chemistry suggest its high potential in this area. For instance, a common strategy involves the initial copper-catalyzed 1,4-addition of a diorganozinc reagent to an α,β-unsaturated ketone. rsc.org The resulting zinc enolate is a versatile intermediate that can participate in a subsequent reaction.

Hypothetical Tandem Reaction Sequence:

1,4-Addition: 1-Methylpentylzinc bromide, in the presence of a copper catalyst, could add to an enone, forming a zinc enolate intermediate.

Trapping the Enolate: This intermediate could then be trapped by an electrophile in the same pot. For example, a palladium-catalyzed allylation using allyl acetate (B1210297) could introduce an allyl group. rsc.org

This approach allows for the rapid construction of molecular complexity from relatively simple starting materials. The development of such tandem sequences with 1-methylpentylzinc bromide would be a valuable contribution to synthetic methodology.

Application in the Synthesis of Complex Organic Molecules (e.g., Natural Product Scaffolds)

The synthesis of natural products and other complex organic molecules often presents significant challenges due to their intricate structures and stereochemistry. rsc.org Organozinc reagents have proven to be valuable tools in this context, facilitating key bond formations with high selectivity. slideshare.netorgsyn.org

The application of 1-methylpentylzinc bromide can be envisioned in the construction of various natural product scaffolds. For example, its role in Negishi cross-coupling reactions allows for the formation of carbon-carbon bonds, a fundamental process in building complex molecular frameworks. vapourtec.com The reagent could be coupled with a variety of partners, including vinyl or aryl halides, which are common fragments in natural product synthesis. nih.gov

A critical aspect of modern natural product synthesis is scalability, enabling the production of sufficient material for biological studies. rsc.org The development of robust procedures using reagents like 1-methylpentylzinc bromide is therefore of high importance.

Table 1: Potential Applications of 1-Methylpentylzinc Bromide in Complex Molecule Synthesis

| Reaction Type | Substrate Class | Potential Product Scaffold | Reference |

| Negishi Coupling | Dihalogenated aromatics | Biaryl compounds | vapourtec.com |

| Addition to Aldehydes | Chiral aldehydes | Secondary alcohols with defined stereocenters | acs.org |

| Acylation | Acid chlorides | Ketones for further elaboration | slideshare.net |

Flow Chemistry in Organozinc Application for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. amt.ukstolichem.com Its application to organometallic chemistry, including reactions with organozinc reagents, is an area of active development. vapourtec.comsioc-journal.cn The precise control over reaction parameters such as temperature and mixing in flow reactors is particularly beneficial for managing the reactivity and potential exothermicity of these reactions. amt.ukstolichem.com

The continuous production of organozinc reagents, followed by their immediate use in subsequent reactions, can be achieved in integrated flow systems. acs.orgbeilstein-journals.org This "just-in-time" generation avoids the need to store potentially unstable organometallic compounds. For 1-methylpentylzinc bromide, a flow process could involve passing 1-bromohexane (B126081) over activated zinc in a packed-bed reactor, with the resulting organozinc solution flowing directly into a second reactor to be mixed with a coupling partner and a catalyst. vapourtec.com This approach is well-suited for industrial-scale production, where safety and consistency are paramount. sioc-journal.cn

The benefits of using flow chemistry for organozinc applications include:

Improved Safety: Small reactor volumes minimize the risk associated with handling reactive intermediates. amt.uk

Enhanced Heat and Mass Transfer: Superior control over reaction temperature, preventing hotspots and side reactions. stolichem.com

Scalability: Production can be increased by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel). stolichem.com

Process Intensification: Reactions can often be performed at higher concentrations and temperatures, leading to faster conversions. acs.org

Sustainable Chemistry Considerations in Organozinc Use

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve resource efficiency. researchgate.net The use of organozinc reagents aligns with several of these principles, particularly due to their lower toxicity compared to other organometallics and their high functional group tolerance, which can shorten synthetic sequences. researchgate.net

A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. royalsocietypublishing.orgrsc.org Research has shown that organozinc reactions can be performed in greener solvents. researchgate.net

Table 2: Greener Solvent Alternatives for Organozinc Reactions

| Solvent | Properties and Advantages | Reference |

| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-based solvent, it is a good alternative to THF and other chlorinated solvents due to its lower water solubility and higher boiling point. It has been shown to be effective for various organometallic reactions, including those involving organozinc reagents. researchgate.net | researchgate.net |

| Cyclopentyl Methyl Ether (CPME) | A greener and more cost-effective alternative to other ethereal solvents. researchgate.net It offers a favorable safety profile and can be used in a range of organic transformations. rsc.org | rsc.orgresearchgate.net |

| Ionic Liquids | These non-volatile solvents can offer excellent performance in organozinc reactions, such as the Reformatsky reaction, with the potential for catalyst and solvent recycling. rsc.org | rsc.org |

| Solvent-Free Conditions | In some cases, reactions can be conducted without any solvent, which represents the "greenest" approach by eliminating solvent waste entirely. royalsocietypublishing.orgthapar.edu This is particularly applicable to reactions that can be initiated by grinding or heating. | royalsocietypublishing.orgthapar.edu |

Minimizing waste is a cornerstone of sustainable chemistry. In the context of reactions involving 1-methylpentylzinc bromide, several strategies can be employed:

Catalysis: Using catalytic amounts of transition metals (e.g., copper or palladium) instead of stoichiometric reagents reduces metal waste. cam.ac.uk

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Tandem reactions are an excellent example of this principle in action. rsc.org

Process Optimization: Flow chemistry can contribute to waste reduction by improving yields and reducing the formation of byproducts through precise process control. beilstein-journals.org

Recycling: Exploring the potential for recycling catalysts and solvents, which is often more feasible in continuous flow processes. royalsocietypublishing.org

The direct insertion of zinc metal to form the organozinc halide is an atom-economical method for its preparation. google.com Further advancements in catalyst design and reaction engineering will continue to enhance the sustainability profile of syntheses employing 1-methylpentylzinc bromide.

Future Perspectives in 1 Methylpentylzinc Bromide Research

Exploration of Novel Catalytic Systems

A primary challenge in the utilization of secondary alkylzinc reagents like 1-Methylpentylzinc bromide is the propensity for side reactions, particularly β-hydride elimination, which can lead to undesired isomeric products. nih.govnih.gov Consequently, a significant thrust of future research will be the design and implementation of novel catalytic systems that can effectively suppress these pathways and promote the desired reductive elimination.

Recent breakthroughs have highlighted the efficacy of palladium-based catalysts bearing sterically demanding and electron-rich ligands. For instance, the development of biarylphosphine ligands such as CPhos has demonstrated remarkable success in minimizing the formation of rearranged products in the Negishi coupling of secondary alkylzinc halides with a variety of aryl bromides and chlorides. nih.govorganic-chemistry.org Similarly, N-heterocyclic carbene (NHC) ligands, like the highly hindered IPent, have been incorporated into palladium precatalysts (e.g., Pd-PEPPSI-IPent) to achieve excellent selectivity in the cross-coupling of secondary alkylzinc reagents with a diverse array of aryl and heteroaryl halides. rsc.org

Future explorations in this domain are expected to yield an even wider array of specialized ligands and precatalysts. The focus will likely be on fine-tuning the steric and electronic properties of these catalysts to achieve unprecedented levels of selectivity and reactivity for specific applications of 1-Methylpentylzinc bromide. The development of catalysts based on more abundant and less expensive metals, such as nickel and iron, also represents a promising avenue for more sustainable and economical cross-coupling reactions involving this and other organozinc reagents. nih.gov

Integration with Other Modern Synthetic Methodologies

The convergence of traditional cross-coupling chemistry with modern synthetic techniques is set to revolutionize the application of 1-Methylpentylzinc bromide. A particularly promising area is the integration of photoredox catalysis, which utilizes visible light to initiate radical-based reaction pathways. beilstein-journals.orgnih.govyoutube.com Recent studies have shown that organozinc reagents can be activated by photoredox catalysts under mild conditions to generate alkyl radicals. acs.org This approach opens up new avenues for the formation of carbon-carbon bonds that are complementary to traditional two-electron cross-coupling pathways. For 1-Methylpentylzinc bromide, this could enable novel transformations and the construction of complex molecular architectures that are not readily accessible through conventional Negishi coupling.

Furthermore, the principles of micellar catalysis, where reactions are conducted in water using surfactants to form nano-sized reactors, are being applied to organozinc chemistry. acs.org This "in-water" approach offers significant environmental benefits by reducing the reliance on volatile organic solvents. Developing robust micellar catalytic systems for reactions involving 1-Methylpentylzinc bromide would represent a significant step towards greener and more sustainable chemical synthesis.

High-Throughput Screening in Reaction Optimization

The optimization of reaction conditions for cross-coupling reactions involving 1-Methylpentylzinc bromide can be a complex and time-consuming process. High-throughput screening (HTS) offers a powerful solution to this challenge by enabling the rapid and parallel evaluation of a large number of reaction parameters. acs.orgunchainedlabs.com HTS platforms can be employed to systematically screen various catalysts, ligands, solvents, bases, and other additives to identify the optimal conditions for a specific transformation in a fraction of the time required by traditional methods. acs.org

For instance, a screening kit containing a diverse array of palladium precatalysts and ligands could be used to quickly identify the most effective catalyst system for the coupling of 1-Methylpentylzinc bromide with a challenging electrophile. The data generated from such screens can also be leveraged by machine learning algorithms to predict optimal reaction conditions and guide future experimental design, further accelerating the pace of discovery and development. mit.edu The application of HTS is expected to become an indispensable tool for unlocking the full synthetic potential of 1-Methylpentylzinc bromide and other organozinc reagents.

Expanding the Scope of Substrates and Electrophiles

While significant progress has been made in the cross-coupling of secondary alkylzinc reagents with aryl halides, future research will undoubtedly focus on expanding the scope of compatible substrates and electrophiles for reactions involving 1-Methylpentylzinc bromide. A key area of interest is the coupling with a broader range of heteroaryl halides, which are prevalent in pharmaceuticals and other biologically active molecules. nih.govacs.orgnih.gov The development of catalyst systems that are tolerant of the diverse functional groups and electronic properties of heterocycles will be crucial for these advancements.

Moreover, the use of less reactive electrophiles, such as aryl chlorides and tosylates, remains a challenge. nih.gov Advances in catalyst design are needed to facilitate the oxidative addition of these more abundant and cost-effective coupling partners. Beyond aryl and heteroaryl electrophiles, the exploration of novel coupling partners, such as other alkyl halides in cross-electrophile coupling reactions, will open up new possibilities for the synthesis of complex aliphatic structures. princeton.edu The ability to forge new carbon-carbon bonds between two distinct sp³-hybridized centers using reagents like 1-Methylpentylzinc bromide is a significant frontier in organic synthesis.

Q & A

Q. What are the established methods for synthesizing 1-Methylpentylzinc bromide, and how can its purity be validated?

Synthesis typically involves transmetallation or direct insertion of zinc into a carbon-bromine bond. For example, reacting 1-methylpentyl bromide with activated zinc metal under inert atmospheres (e.g., argon) in anhydrous tetrahydrofuran (THF) at controlled temperatures (0–25°C) . Purity validation requires a combination of techniques:

- Titration : Quantify active zinc using iodometric titration.

- Spectroscopy : Use -NMR to confirm the absence of organic impurities (e.g., residual alkyl halides) and -NMR for structural verification .

- Elemental Analysis : Confirm stoichiometry of Zn, C, and Br .

Q. What are the optimal storage conditions to prevent decomposition of 1-Methylpentylzinc bromide?

Store the reagent under strict inert conditions (argon or nitrogen atmosphere) in flame-sealed ampules or Schlenk flasks at temperatures below –20°C. Avoid exposure to moisture, oxygen, or protic solvents, as these trigger hydrolysis or oxidation, leading to Zn-OH or Zn-O-Zn byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- FT-IR : Identify Zn-C stretching vibrations (450–550 cm) and absence of Br-C peaks .

- GC-MS : Detect volatile decomposition products (e.g., alkanes) if present.

- X-ray Crystallography : Resolve crystal structure for definitive confirmation, though this requires single-crystal samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using 1-Methylpentylzinc bromide under varying catalytic conditions?

Systematically isolate variables:

- Catalyst Screening : Compare palladium (e.g., Pd(PPh)) versus nickel catalysts in cross-coupling reactions, noting ligand effects on transmetallation efficiency .

- Solvent Polarity : Test THF vs. ethers; polar solvents may stabilize intermediates but slow reaction kinetics.

- Additives : Use Lewis acids (e.g., ZnCl) to enhance reactivity in Negishi couplings .

Document deviations using statistical tools (e.g., ANOVA) to identify outliers or systematic errors .

Q. What strategies improve the regioselectivity of 1-Methylpentylzinc bromide in asymmetric synthesis?

- Chiral Ligands : Employ menthol-derived or binaphthyl ligands to direct zinc coordination geometry.

- Temperature Gradients : Lower temperatures (–30°C) favor kinetic control, enhancing selectivity for less stable intermediates .

- Substrate Preorganization : Use directing groups on coupling partners to align reactive sites .

Q. How can batch-to-batch variability in synthetic outcomes be minimized?

- Standardized Protocols : Pre-activate zinc via sequential washing with dilute HCl, acetone, and THF .

- Real-Time Monitoring : Use inline -NMR or Raman spectroscopy to track reaction progression .

- Quality Control : Implement ICP-MS for trace metal analysis (e.g., Mg, Li contaminants from precursor salts) .

Q. What computational tools predict the reactivity of 1-Methylpentylzinc bromide in novel reaction systems?

- DFT Calculations : Model transition states for transmetallation steps to predict activation barriers .

- Database Mining : Cross-reference PubChem or Reaxys for analogous organozinc reactions, adjusting for steric/electronic effects of the methylpentyl group .

Methodological Considerations

Q. How should researchers handle discrepancies between theoretical and experimental reaction outcomes?

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for unanticipated radical pathways.

- Isotopic Labeling : Use -labeled substrates to trace carbon transfer pathways in cross-couplings .

- Controlled Replication : Repeat experiments with freshly distilled solvents and reagents to rule out contamination .

Q. What safety protocols are critical for handling air-sensitive organozinc reagents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.